molecular formula C₉H₂₃Cl₂N₃O B030982 Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride CAS No. 34450-15-2

Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride

Cat. No. B030982
CAS RN: 34450-15-2
M. Wt: 260.2 g/mol
InChI Key: BWGUIRARVGYOIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves the reaction of specific precursor compounds under controlled conditions. For instance, one study describes the synthesis of a related acetamide compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). While this synthesis is for a different compound, it provides insight into the types of reactions and conditions that may be involved in synthesizing acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex and is often elucidated using techniques such as X-ray crystallography. For example, the study by Sharma et al. (2018) reports that the synthesized compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, indicating a well-defined molecular structure. Such detailed structural analysis is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Acetamide derivatives can undergo various chemical reactions, reflecting their reactivity and chemical properties. The interaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to yield specific products, as described by Agarwal and Mital (1976), is an example of the reactivity of acetamide compounds (Agarwal & Mital, 1976). Such reactions highlight the potential for acetamide derivatives to participate in complex chemical processes, leading to a wide range of products with varying properties.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are key to understanding their behavior in different environments. Studies like the one conducted by Lupu‐Lotan et al. (1965) on poly‐N5‐(3‐hydroxypropyl)‐L‐glutamine, a related compound, provide valuable information on how these physical properties are influenced by molecular structure and external conditions (Lupu‐Lotan et al., 1965).

Chemical Properties Analysis

Understanding the chemical properties of acetamide derivatives, such as acidity/basicity, reactivity with other chemical groups, and stability, is essential for their application in various fields. Research like that of Kaylor and Risley (2001), which explores the synthesis and reactivity of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine analogues, sheds light on the nuanced chemical behavior of acetamide derivatives (Kaylor & Risley, 2001).

Scientific Research Applications

  • Synthesis and Characterization:

    • Dansyl derivatives of N-(monoaminoalkyl)- and N-(polyaminoalkyl)acetamides were synthesized and characterized, detecting the presence of related compounds in human urine, which could have implications in cancer diagnostics (Abdel-monem & Ohno, 1977).
  • Chemoselective Acetylation:

    • A study on chemoselective monoacetylation of amino groups in compounds like N-(2-Hydroxyphenyl)acetamide, which is an intermediate for antimalarial drugs, using different acyl donors and catalysis methods (Magadum & Yadav, 2018).
  • Potential in Pesticides:

    • Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides, highlights the characterization of these compounds using X-ray powder diffraction (Olszewska, Tarasiuk, & Pikus, 2009).
  • Pharmacological Applications:

    • Investigation into the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential as an anticancer drug (Sharma et al., 2018).
  • Analytical Chemistry:

    • Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride (AMACE1) has been developed as a versatile reagent for trace organic analysis, capable of coupling to various analytes under aqueous conditions (Lu & Giese, 2000).
  • Environmental and Health Perspectives:

    • A study on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, examining how these substances are metabolized, which is crucial for understanding their environmental and health impacts (Coleman et al., 2000).

properties

IUPAC Name

N-[4-(3-aminopropylamino)butyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-3-2-6-11-7-4-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGUIRARVGYOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13431-24-8 (Parent)
Record name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90188023
Record name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride

CAS RN

34450-15-2
Record name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N8-Acetylspermidine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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